VU0405601

Cardiac Electrophysiology hERG Assay Drug Safety Pharmacology

VU0405601 is a critical tool compound for hERG research, validated to increase dofetilide IC50 ~2-fold in patch-clamp assays. Unlike other Kv11.1 activators, it acts exclusively from the extracellular aspect as a negative allosteric modulator (NAM) of blocker binding, reducing inactivation. Essential for mechanistic studies and translational Langendorff heart models. Ensure batch-to-batch reproducibility with this rigorously characterized positive control.

Molecular Formula C17H13BrN2O2
Molecular Weight 357.2 g/mol
CAS No. 712325-30-9
Cat. No. B1684058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVU0405601
CAS712325-30-9
SynonymsVU0405601, VU 0405601, VU-0405601
Molecular FormulaC17H13BrN2O2
Molecular Weight357.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=C2Br)OCC(=O)NC3=CN=CC=C3
InChIInChI=1S/C17H13BrN2O2/c18-17-14-6-2-1-4-12(14)7-8-15(17)22-11-16(21)20-13-5-3-9-19-10-13/h1-10H,11H2,(H,20,21)
InChIKeyWLLRAGBPCSOJNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





VU0405601 (CAS 712325-30-9) Baseline: A Validated hERG/Kv11.1 Agonist with Broad Protective Effects


VU0405601 is a small-molecule pharmacological activator and positive allosteric modulator of the human Ether-à-go-go-Related Gene (hERG) encoded Kv11.1 potassium channel [1]. It was identified through a high-throughput screening campaign of over 300,000 compounds for agents capable of reducing the sensitivity of the hERG channel to inhibition by the proarrhythmic agent dofetilide . Its primary mechanism involves binding to the extracellular aspect of the channel to reduce inactivation, thereby mitigating the effects of multiple hERG blockers and preventing associated arrhythmias in preclinical models [2].

Why hERG Activator Analogs Are Not Interchangeable with VU0405601: Divergent Mechanisms and Efficacy


Simply substituting VU0405601 with another Kv11.1 activator or modulator is scientifically unsound due to profound differences in binding site, mechanism of action, and functional outcomes. VU0405601 operates as a negative allosteric modulator (NAM) of blocker binding and acts from the extracellular side to reduce inactivation, a mechanism distinct from other activators like NS1643 [1][2]. Even among structurally-related compounds that share the NAM phenotype, such as ML-T531 and LUF7244, the potency of effect varies considerably, with LUF7244 demonstrating the strongest impact on dofetilide binding [3]. These differences in binding affinity, allosteric efficacy, and biophysical impact necessitate a rigorous, compound-specific approach for research and procurement, as detailed in the quantitative evidence below.

Quantitative Evidence Guide for VU0405601: Head-to-Head Performance and Unique Characteristics


VU0405601 Doubles Dofetilide IC50 in Patch-Clamp: A Foundational Protective Metric

In whole-cell patch clamp experiments using HEK293 cells stably expressing hERG, VU0405601 (50 µM) significantly reduced the sensitivity of the channel to the classical blocker dofetilide. This is the foundational quantitative metric that defined its activity [1].

Cardiac Electrophysiology hERG Assay Drug Safety Pharmacology

Comparative Efficacy of VU0405601 vs. ML-T531 and LUF7244 in Dofetilide Binding Assays

In a direct comparative study using [3H]dofetilide-binding assays on human Kv11.1-expressing HEK293 cell membranes, VU0405601, ML-T531, and LUF7244 were all confirmed as negative allosteric modulators (NAMs) [1]. While all three compounds weakened the blocker-channel interaction, LUF7244 exhibited the most potent effect at the tested concentration of 10 µM, demonstrating that even within a structural class, significant differences in allosteric efficacy exist [1].

Allosteric Modulation Radioligand Binding Drug Development

VU0405601 Protects Against Broad-Spectrum hERG Blocker Toxicity In Vitro

VU0405601's protective effect is not limited to a single agent. Pretreatment with VU0405601 reduced the sensitivity of the hERG channel to inhibition by multiple, structurally diverse blockers, including the antiarrhythmic dofetilide and the unintended hERG inhibitors astemizole, sertindole, and cisapride [1][2]. This broad-spectrum protection is a key differentiator from compounds that may only be effective against a single chemotype.

Cardiotoxicity Screening In Vitro Pharmacology Multi-Blocker Protection

VU0405601's Unique Extracellular Binding Site and Mechanism of Inactivation Reduction

VU0405601's mechanism is distinct from other Kv11.1 activators. Competition studies show that the hERG toxin BeKm-1, which binds to the outer vestibule of the channel, suppresses VU0405601's activator effects, whereas the inner-cavity blocker dofetilide does not . This demonstrates VU0405601 acts from the extracellular side. Biophysical characterization further shows it shifts the half-maximal voltage-dependence of activation (V1/2) by -14 mV and accelerates the activation time course (899.7 ms vs 258.2 ms), all while primarily reducing channel inactivation [1].

Biophysics Ion Channel Gating Mechanism of Action

Translational Validation: VU0405601 Prevents Arrhythmias in an Ex Vivo Rabbit Heart Model

The functional relevance of VU0405601's in vitro activity was confirmed in a physiologically relevant ex vivo model. In isolated, Langendorff-perfused rabbit hearts, optical mapping demonstrated that dofetilide-induced arrhythmias were reduced after pretreatment with VU0405601 [1].

Ex Vivo Pharmacology Translational Model Cardiac Arrhythmia

Primary Research and Industrial Applications for VU0405601 Based on Validated Evidence


Core Tool for In Vitro hERG Safety Pharmacology Assays

VU0405601 serves as a foundational positive control and tool compound in patch-clamp (e.g., hERG-HEK293) and radioligand binding assays. Its well-characterized 1.97-fold increase in dofetilide IC50 provides a reliable benchmark for validating assay sensitivity and batch-to-batch compound activity [1]. It is also essential for studies investigating the mitigation of unintended hERG block by diverse chemotypes, including astemizole, sertindole, and cisapride [2].

Investigating Biophysics of Kv11.1 Inactivation and Allosteric Modulation

Researchers focused on the biophysical mechanisms of hERG channel gating can employ VU0405601 as a unique probe. Its specific actions—extracellular binding, reduction of inactivation, and ability to shift activation and inactivation voltage-dependence—make it an ideal tool for dissecting the complex conformational transitions of the Kv11.1 channel, particularly in studies where a reduction of inactivation is the desired mechanistic intervention [1].

Ex Vivo Model of Drug-Induced Long QT Syndrome and Arrhythmia

In Langendorff-perfused heart models, VU0405601 is validated for its ability to mitigate dofetilide-induced arrhythmias [1]. This makes it a valuable reagent for translational studies investigating the link between cellular hERG block and tissue-level arrhythmia, and for evaluating the therapeutic potential of pharmacological strategies aimed at preventing Torsades de Pointes.

Quote Request

Request a Quote for VU0405601

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.